Navtemadlin
Overview
Description
Navtemadlin is a potent and selective inhibitor of the murine double minute 2 (MDM2) protein. This compound is designed to restore the activity of the tumor suppressor protein p53, which is often dysregulated in various cancers. By inhibiting MDM2, this compound helps to reactivate p53, leading to the induction of apoptosis in cancer cells that carry wild-type p53 .
Mechanism of Action
Target of Action
AMG-232, also known as Navtemadlin, is a potent and selective inhibitor of the MDM2-p53 interaction . The primary target of AMG-232 is the MDM2 protein , an E3-ubiquitin ligase that facilitates proteasomal degradation of p53 . MDM2 is often amplified in cancer, leading to accelerated tumor growth .
Mode of Action
AMG-232 binds to MDM2 with picomolar affinity . This binding inhibits the MDM2–p53 interaction, thereby preventing the degradation of p53 . As a result, p53 activity is robustly induced, leading to cell-cycle arrest and inhibition of tumor cell proliferation .
Biochemical Pathways
The activation of p53 by AMG-232 leads to the regulation of several critical cellular processes such as cell-cycle control, DNA repair, senescence, and apoptosis . This downstream response protects cells from replicating harmful genetic lesions that can lead to deregulated growth and tumor development .
Pharmacokinetics
The pharmacokinetics of AMG-232 have been studied in patients with advanced solid tumors or multiple myeloma . AMG-232 demonstrated acceptable safety and dose-proportional pharmacokinetics . .
Result of Action
AMG-232 treatment results in the inhibition of in vivo growth of several tumor xenografts and leads to complete and durable regression of MDM2-amplified tumors via growth arrest and induction of apoptosis . It also enhances T-cell killing of cancer cells, potentiating tumor cell killing by T-cells in combination with anti-PD-1 antibody treatment .
Action Environment
The efficacy of AMG-232 can be influenced by the expression levels of MDM2 in tumor cells. High MDM2-expressing cell lines show relative resistance to AMG-232 . Moreover, the combination of AMG-232 with other treatments, such as immune checkpoint inhibitors, can enhance its efficacy .
Biochemical Analysis
Biochemical Properties
AMG-232 binds the MDM2 protein with picomolar affinity . It robustly induces p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . The interaction of AMG-232 with MDM2 prevents the proteasomal degradation of p53, a critical tumor suppressor .
Cellular Effects
AMG-232 has demonstrated in vivo antitumor activity in several tumor xenograft models . It leads to complete and durable regression of MDM2-amplified SJSA-1 tumors via growth arrest and induction of apoptosis . AMG-232 also sensitizes high MDM2-expressing tumor cells to T-cell-mediated killing .
Molecular Mechanism
AMG-232 exerts its effects at the molecular level by blocking the MDM2-p53 interaction . This leads to the upregulation of p53 and its downstream signaling pathways, resulting in cell-cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
AMG-232 demonstrates robust antitumor efficacy over time in laboratory settings . It has shown to inhibit the in vivo growth of several tumor xenografts and led to complete and durable regression of MDM2-amplified SJSA-1 tumors .
Dosage Effects in Animal Models
In animal models, AMG-232 has demonstrated in vivo antitumor activity and led to complete tumor regression of MDM2 amplified SJSA-1 tumors . The dosage effects of AMG-232 vary with different dosages, with significant antitumor efficacy observed at high doses .
Metabolic Pathways
The metabolic pathways of AMG-232 involve its interaction with the MDM2-p53 protein-protein interaction . By inhibiting this interaction, AMG-232 prevents the degradation of p53, thereby influencing various metabolic processes regulated by p53 .
Transport and Distribution
Given its mechanism of action, it is likely that AMG-232 is transported to the nucleus where it interacts with the MDM2 protein .
Subcellular Localization
AMG-232 is likely to be localized in the nucleus due to its interaction with the MDM2 protein, which is primarily a nuclear protein
Preparation Methods
Synthetic Routes and Reaction Conditions: Navtemadlin is synthesized through a series of chemical reactions that involve the formation of key intermediates. The synthetic route typically includes the following steps:
- Formation of the core structure through a condensation reaction.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Navtemadlin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Navtemadlin has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the p53-MDM2 interaction and to develop new cancer therapies.
Biology: Employed in cell culture studies to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: Under investigation in clinical trials for the treatment of various cancers, including acute myeloid leukemia and melanoma.
Industry: Potential use in the development of new therapeutic agents targeting the p53 pathway
Comparison with Similar Compounds
Navtemadlin is unique among MDM2 inhibitors due to its high potency and selectivity. Similar compounds include:
Idasanutlin: Another MDM2 inhibitor with similar mechanisms but different pharmacokinetic properties.
Nutlin-3: A first-generation MDM2 inhibitor with lower potency compared to this compound.
RG7112: An MDM2 inhibitor with a broader spectrum of activity but less selectivity for p53.
This compound stands out due to its ability to induce robust tumor growth inhibition and its potential for use in combination therapies .
Properties
IUPAC Name |
2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCSJFKKILATL-YWCVFVGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025652 | |
Record name | AMG-232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352066-68-2 | |
Record name | Navtemadlin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Navtemadlin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMG-232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAVTEMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of KRT-232?
A: KRT-232 exerts its anti-tumor effects by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. [, , , , , , , , , , , ] MDM2 typically targets p53 for degradation, but by inhibiting this interaction, KRT-232 allows p53 to accumulate and activate, leading to cell cycle arrest and apoptosis in tumor cells. [, , , , , , , , , , ]
Q2: What are the downstream effects of p53 activation by KRT-232?
A2: Upon KRT-232 binding to MDM2, p53 is stabilized and activates downstream pathways, leading to:
- Cell cycle arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. [, , , ]
- Apoptosis: Induction of pro-apoptotic proteins like Bax, Bak, PUMA, and Noxa. [, ]
- Senescence: Induction of a senescent phenotype in tumor cells. []
- Inhibition of DNA Damage Repair: Inhibition of ATM, DNAPK-DNA ligase IV, and BRCA1-Rad51/52 pathways. []
- Anti-angiogenesis: Inhibition of angiogenesis through suppression of endothelial cell proliferation and tube formation. []
Q3: Why is the MDM2-p53 pathway a promising target in cancer therapy?
A: The MDM2-p53 pathway plays a crucial role in tumor suppression. MDM2 negatively regulates p53, preventing its tumor-suppressing functions. Overexpression of MDM2 or loss of p53 function is frequently observed in various cancers. Therefore, inhibiting MDM2 with KRT-232 offers a targeted approach to restore p53 activity and induce tumor cell death. [, , , , , , , , , , ]
Q4: What is the full chemical name and molecular formula of KRT-232?
A: The full chemical name of KRT-232 is 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid. While its molecular formula is C30H38Cl2N2O5S. []
Q5: What is the molecular weight of KRT-232?
A: The molecular weight of KRT-232 is 568.6 g/mol. []
Q6: How is KRT-232 absorbed and metabolized in the body?
A: KRT-232 exhibits good oral bioavailability, though food may slightly delay absorption without affecting overall exposure. [, , ] It undergoes extensive metabolism primarily through acyl glucuronidation, forming the major metabolite M1 (acyl glucuronide). [, , ] KRT-232 and M1 undergo enterohepatic recirculation, contributing to their extended half-lives. []
Q7: How is KRT-232 eliminated from the body?
A: KRT-232 is primarily eliminated through biliary-fecal excretion of its metabolite M1. Urinary excretion of the parent drug is negligible. [, ]
Q8: Are there any factors that influence KRT-232 exposure?
A8: Yes, several factors can influence KRT-232 exposure.
- Tumor type: Patients with Merkel cell carcinoma (MCC) show higher KRT-232 exposure compared to those with acute myeloid leukemia (AML), myelofibrosis (MF), solid tumors, or healthy volunteers. []
- C-reactive protein (CRP): Elevated CRP levels are associated with increased KRT-232 exposure. []
- Age: Older patients tend to have higher KRT-232 exposure. []
- Sex: Men have lower relative bioavailability of KRT-232 compared to women. []
Q9: What is the significance of macrophage inhibitory cytokine-1 (MIC-1) in relation to KRT-232?
A: MIC-1 serves as a pharmacodynamic (PD) biomarker for KRT-232 treatment. [, , ] KRT-232 treatment leads to a dose-dependent increase in serum MIC-1 levels. [, ] This increase in MIC-1 is indicative of p53 activation and downstream effects of KRT-232. [, ]
Q10: What in vitro and in vivo models have been used to study the efficacy of KRT-232?
A10: Various in vitro and in vivo models have been employed to investigate the efficacy of KRT-232, including:
- Cell lines: A range of cancer cell lines, including those derived from lung, breast, colorectal, melanoma, sarcoma, acute myeloid leukemia (AML), and Merkel cell carcinoma (MCC) have been used to study KRT-232's anti-proliferative and pro-apoptotic effects. [, , , , , ]
- Patient-derived xenografts (PDXs): PDX models, particularly for glioblastoma, myelofibrosis, and non-small cell lung cancer, have been utilized to evaluate KRT-232's anti-tumor activity in vivo. [, , ]
Q11: What is the general safety profile of KRT-232 observed in preclinical and clinical studies?
A11: While specific safety and toxicological data are not discussed here, it is crucial to acknowledge that KRT-232 is an investigational drug. Preclinical and clinical trials are designed to rigorously assess its safety and potential side effects. The information provided in the abstracts focuses primarily on the compound's mechanisms of action and potential therapeutic benefits in various cancer models.
Q12: Are there specific drug delivery strategies being explored for KRT-232?
A12: While the provided abstracts do not delve into specific drug delivery strategies for KRT-232, research is ongoing to optimize its delivery to target tissues and improve its therapeutic index. This may involve exploring different formulations, administration routes, and targeted delivery systems.
Q13: What analytical methods are used to study KRT-232?
A13: Several analytical methods are employed to study KRT-232 and its effects:
- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This technique is used to quantify KRT-232 and its metabolites in biological samples, such as plasma and brain tissue. []
- Flow Cytometry: This method is used to analyze cell cycle distribution, apoptosis (e.g., Annexin V staining), and measure protein expression levels within cells. [, ]
- Immunoblotting (Western Blot): This technique is used to detect specific proteins and assess their expression levels in cells and tissues. [, , , , ]
- Enzyme-linked immunosorbent assay (ELISA): This method is used to quantify specific proteins in biological fluids, such as serum TNFα. []
- Next-generation sequencing (NGS): This technology is used to analyze gene mutations and measure variant allele frequencies (VAF) in patient samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.